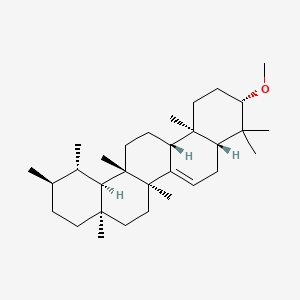
(1S,2R,4aR,6aR,6aS,8aR,10S,12aR,14aS,14bR)-10-methoxy-1,2,4a,6a,9,9,12a,14a-octamethyl-2,3,4,5,6,6a,8,8a,10,11,12,13,14,14b-tetradecahydro-1H-picene
Beschreibung
(1S,2R,4aR,6aR,6aS,8aR,10S,12aR,14aS,14bR)-10-methoxy-1,2,4a,6a,9,9,12a,14a-octamethyl-2,3,4,5,6,6a,8,8a,10,11,12,13,14,14b-tetradecahydro-1H-picene is an organic compound with the molecular formula C31H52O. It consists of 31 carbon atoms, 52 hydrogen atoms, and one oxygen atom
Eigenschaften
CAS-Nummer |
14021-29-5 |
|---|---|
Molekularformel |
C31H52O |
Molekulargewicht |
440.756 |
IUPAC-Name |
(1S,2R,4aR,6aR,6aS,8aR,10S,12aR,14aS,14bR)-10-methoxy-1,2,4a,6a,9,9,12a,14a-octamethyl-2,3,4,5,6,6a,8,8a,10,11,12,13,14,14b-tetradecahydro-1H-picene |
InChI |
InChI=1S/C31H52O/c1-20-12-15-28(5)18-19-30(7)23-10-11-24-27(3,4)25(32-9)14-16-29(24,6)22(23)13-17-31(30,8)26(28)21(20)2/h10,20-22,24-26H,11-19H2,1-9H3/t20-,21+,22+,24+,25+,26-,28-,29-,30-,31+/m1/s1 |
InChI-Schlüssel |
HMTYXVQACLXYEQ-YHGUPDJESA-N |
SMILES |
CC1CCC2(CCC3(C4=CCC5C(C(CCC5(C4CCC3(C2C1C)C)C)OC)(C)C)C)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for (1S,2R,4aR,6aR,6aS,8aR,10S,12aR,14aS,14bR)-10-methoxy-1,2,4a,6a,9,9,12a,14a-octamethyl-2,3,4,5,6,6a,8,8a,10,11,12,13,14,14b-tetradecahydro-1H-picene are not well-documented. Generally, the production of such compounds on an industrial scale would involve optimizing the synthetic routes for higher yields and purity, using large-scale reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2R,4aR,6aR,6aS,8aR,10S,12aR,14aS,14bR)-10-methoxy-1,2,4a,6a,9,9,12a,14a-octamethyl-2,3,4,5,6,6a,8,8a,10,11,12,13,14,14b-tetradecahydro-1H-picene can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, would depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activities and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic effects or its role in drug development.
Industry: It could be used in the development of new materials or as a component in chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to (1S,2R,4aR,6aR,6aS,8aR,10S,12aR,14aS,14bR)-10-methoxy-1,2,4a,6a,9,9,12a,14a-octamethyl-2,3,4,5,6,6a,8,8a,10,11,12,13,14,14b-tetradecahydro-1H-picene include other methoxy-substituted organic molecules and compounds with similar carbon skeletons.
Uniqueness
The uniqueness of this compound lies in its specific structure and functional groups, which confer distinct chemical and biological properties. Its methoxy group and the arrangement of carbon atoms make it different from other similar compounds, potentially leading to unique reactivity and applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


